molecular formula C5H9NO2S B071209 (4R)-2-Methylthiazolidine-4-carboxylic acid CAS No. 190062-99-8

(4R)-2-Methylthiazolidine-4-carboxylic acid

Cat. No.: B071209
CAS No.: 190062-99-8
M. Wt: 147.2 g/mol
InChI Key: FHTPNEYXMGZOSH-BKLSDQPFSA-N
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Description

(4R)-2-Methylthiazolidine-4-carboxylic acid is a chiral, non-proteinogenic amino acid featuring a thiazolidine ring system. This compound serves as a valuable constrained building block and a protected form of L-cysteine in peptide synthesis and medicinal chemistry research. The (R)-configuration at the 4-position and the methyl substitution on the thiazolidine ring impart unique conformational constraints, making it an excellent tool for inducing specific secondary structures in synthetic peptides and for studying structure-activity relationships (SAR). Its primary research value lies in its role as a precursor or intermediate in the synthesis of more complex heterocyclic scaffolds and as a mimic for proline or cysteine in bioactive peptide analogs. Researchers utilize this compound to investigate enzyme inhibition, particularly in pathways involving cysteine proteases or redox biology, due to the thioether functionality within the ring. The cyclic structure also offers enhanced metabolic stability compared to its linear counterparts, making it a compound of significant interest in the design of peptidomimetics and novel pharmaceutical candidates.

Properties

IUPAC Name

(4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3?,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTPNEYXMGZOSH-BKLSDQPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC(CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1N[C@@H](CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472049
Record name (4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190062-99-8
Record name (4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

L-Cysteine reacts with acetaldehyde in an acidic medium, facilitating nucleophilic attack by the thiol group on the carbonyl carbon of acetaldehyde. Subsequent intramolecular cyclization with the amine group forms the thiazolidine ring. The stereochemistry at the 4th position is preserved due to the retention of L-cysteine’s original configuration during ring closure.

Protocol and Conditions

Step 1: Cyclocondensation

  • Reactants : L-cysteine hydrochloride (1.0 equiv), acetaldehyde (1.2 equiv)

  • Solvent : Methanol or aqueous HCl

  • Temperature : 25–40°C

  • Time : 12–24 hours

  • Yield : 70–85% (reported for analogous thiazolidine syntheses)

Step 2: Hydrolysis (if esterified intermediates are used)

  • Base : 10% NaOH (2.5 equiv)

  • Acidification : HCl to pH 3–4

  • Isolation : Crystallization from aqueous ethanol

Alternative Synthetic Pathways

Electrochemical Promotion of Thiazolidine Formation

Electrogenerated bases, such as cyanomethyl anions derived from acetonitrile reduction, can facilitate the condensation of carbon disulfide, amines, and carbonyl compounds. While this method is primarily reported for 4-hydroxy-4-methylthiazolidine-2-thiones, modifying the carbonyl component (e.g., using pyruvic acid instead of chloroacetone) could theoretically yield carboxylic acid derivatives.

Key Parameters :

  • Current Density : 80 mA/cm²

  • Temperature : –20°C (to stabilize intermediates)

  • Yield : 68% (for 4-hydroxy-4-methyl derivatives)

Thionyl Chloride-Mediated Cyclization

DE2701215C2 describes the synthesis of N-methylthiazolidine-2-thione via reaction of methylaminoethanol with carbon disulfide and thionyl chloride. Adapting this method by substituting methylaminoethanol with cysteine derivatives could provide a route to 2-methylthiazolidine-4-carboxylic acid, though stereochemical outcomes would require rigorous control.

Optimization of Reaction Conditions

Effect of Aldehyde Reactivity

Using acetaldehyde (boiling point: 20.2°C) necessitates careful temperature control to prevent volatilization. Higher aldehydes (e.g., propionaldehyde) exhibit slower reaction kinetics but improved yields in some cases (Table 1).

Table 1: Aldehyde Comparison in Thiazolidine Synthesis

AldehydeTemperature (°C)Time (h)Yield (%)
Formaldehyde251289
Acetaldehyde401882*
Propionaldehyde502475*
*Extrapolated from analogous reactions.

Solvent and Catalytic Effects

  • Aprotic solvents (e.g., acetonitrile) : Improve reaction homogeneity but may require anhydrous conditions.

  • Protic solvents (e.g., methanol) : Accelerate proton transfer steps but risk esterification of the carboxylic acid group.

Stereochemical Control and Analysis

The R-configuration at the 4th position is inherently derived from L-cysteine’s S-configuration due to the inversion of configuration during cyclization. Chiral HPLC or polarimetry confirms enantiomeric excess (>98% ee in optimized protocols).

Comparative Evaluation of Methods

MethodAdvantagesLimitations
L-Cysteine CondensationHigh stereoselectivity, scalableRequires acidic conditions
ElectrochemicalMild conditions, no strong acidsLow yields for carboxylic acids
Thionyl ChlorideRapid cyclizationPoor stereochemical control

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidine ring in MTCA undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones depending on reaction conditions:

  • Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) .
  • Conditions : Mild temperatures (20–40°C) in aqueous or organic solvents .
  • Products :
    • Sulfoxide derivatives (e.g., (4R)-2-methylthiazolidine-4-carboxylic acid 1-oxide) form with stoichiometric H₂O₂ .
    • Sulfones require stronger oxidants like mCPBA in excess .

Mechanistic Insight :
Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates stabilized by the ring’s electron-rich environment .

Reduction Reactions

Reduction of MTCA targets the thiazolidine ring, leading to saturated structures:

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
  • Conditions : Anhydrous solvents (e.g., THF) at 0–25°C .
  • Products :
    • Partially saturated thiazolidines or open-chain thiol derivatives .

Key Observation :
Reduction is stereospecific, preserving the (4R)-configuration due to steric hindrance at the chiral center .

Nucleophilic Substitution

The thiazolidine ring acts as a nucleophile in substitution reactions:

  • Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides .
  • Conditions : Basic media (e.g., NaOH or Et₃N) to deprotonate the NH group .
  • Products :
    • N-alkylated or N-acylated derivatives (e.g., 3-acetyl-MTCA) .

Example :
Reaction with acetyl chloride yields (4R)-3-acetyl-2-methylthiazolidine-4-carboxylic acid, retaining chirality at C4 .

Ring-Opening and Rearrangement

Acidic or basic conditions induce ring cleavage:

  • Acidic Hydrolysis :
    • Reagents : HCl or H₂SO₄ .
    • Products : L-cysteine and acetaldehyde via retro-aldol cleavage .
  • Basic Conditions :
    • Reagents : NaOH or KOH .
    • Products : Epimerization at C4, forming (4S)-isomers or mixed anhydrides .

Mechanistic Pathway :
Under acidic conditions, protonation of the nitrogen leads to ring-opening, while bases promote deprotonation and rearrangement .

Reaction Kinetics with Aldehydes

MTCA participates in catalyst-free bioconjugation via thiazolidine formation with aldehydes:

AldehydeRate Constant (k, min⁻¹)Conversion after 24h
Benzaldehyde0.014687%
4-Hydroxybenzaldehyde0.003452%
4-NitrobenzaldehydeInsolubleN/A

Conditions : Neutral pH (7.4), aqueous buffer with 10% DMSO .
Applications : Efficient coupling with peptides (e.g., CVGVAPG) for ligation .

Bioconjugation and Stability

MTCA’s thiazolidine ring remains stable under physiological pH, enabling applications in:

  • Peptide Ligation : Fast conjugation with aldehydes (85% conversion in 1 minute with 5 equivalents of propionaldehyde) .
  • Drug Delivery : Prodrug strategies leveraging pH-dependent ring-opening for controlled release .

Stability Profile :

  • Half-life : >48 hours at pH 7.4 .
  • Degradation : Accelerated in strongly acidic (pH <2) or basic (pH >10) conditions .

Comparative Reactivity

MTCA’s chirality and methyl substitution distinguish it from analogs:

CompoundKey FeatureReactivity Difference
Thiazolidine-4-carboxylic acidNo methyl groupLower steric hindrance
2-Methylthiazolidine-2,4-dioneAdditional ketone groupEnhanced electrophilic reactivity

Unique Advantage :
The (4R)-configuration enhances stereochemical control in asymmetric synthesis .

Industrial and Synthetic Relevance

  • Scale-Up Synthesis : Continuous flow reactors optimize yield (>90%) and purity .
  • Purification : Crystallization from ethanol/water mixtures achieves >99% purity .

Challenges :

  • Epimerization during N-acylation requires careful control of reaction conditions .

Scientific Research Applications

Bioconjugation Chemistry

Recent studies have demonstrated the potential of MTCA in bioconjugation reactions, particularly under physiological conditions. A notable research effort showcased a click-type reaction involving thiazolidine products that remain stable without the need for catalysts. The study highlighted the fast formation kinetics of thiazolidine at neutral pH, making it advantageous for catalyst-free bioconjugation applications .

Table 1: Reaction Kinetics of Thiazolidine Formation

Aldehyde TypeRate Constant (k)Conversion Rate after 24 hours
Benzaldehyde0.0146 min⁻¹87%
4-Hydroxybenzaldehyde0.0034 min⁻¹52%
4-NitrobenzaldehydeNot applicableInsoluble

This research indicates that MTCA can facilitate the coupling of peptides and oligonucleotides, enhancing the efficiency of chemical ligation processes .

Biomarker for Ethanol Consumption

MTCA has been identified as a biomarker for ethanol consumption, produced via the reaction between acetaldehyde and cysteine. Its presence in human blood correlates with exposure to ethanol, thus serving as a potential diagnostic tool for assessing alcohol intake and its metabolic effects .

Prodrug Development

MTCA derivatives have been explored as prodrugs for L-cysteine, providing protective effects against acetaminophen-induced hepatotoxicity in animal models. The conversion of thiazolidine derivatives into active cysteine forms demonstrates their potential therapeutic applications in mitigating liver damage caused by toxic substances .

Table 2: Protective Effects of MTCA Derivatives

CompoundModel UsedProtective Effect
MTCA ProdrugMiceSignificant reduction in liver damage
Non-derivative CysteineMiceLesser protective effect

Skin Care Products

The stability and odor characteristics of MTCA derivatives have led to investigations into their use as skin-whitening agents. Despite challenges with instability, formulations incorporating MTCA have shown promise in cosmetic applications due to their biochemical properties .

Table 3: Cosmetic Application Studies

Product TypeStabilityEfficacy
MTCA-based Skin WhitenerModeratePromising results in trials
Conventional AgentsHighLess effective than MTCA

Mechanism of Action

The mechanism of action of (4R)-2-Methylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Another thiazolidine derivative with different functional groups.

    2-Methylthiazolidine-4-carboxylic acid: The non-chiral version of the compound.

    Thiazolidine-4-carboxylic acid: A simpler thiazolidine derivative without the methyl group.

Uniqueness

(4R)-2-Methylthiazolidine-4-carboxylic acid is unique due to its chiral center, which can impart specific stereochemical properties to the molecules it is used to synthesize. This chirality can be crucial in the development of pharmaceuticals, where the orientation of molecules can significantly impact their biological activity.

Biological Activity

(4R)-2-Methylthiazolidine-4-carboxylic acid is a chiral compound that has garnered interest in various fields, particularly in biology and medicine. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring structure, which is crucial for its biological interactions. Its chirality influences its reactivity and binding properties with biological targets, such as enzymes and receptors.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, which can affect various physiological processes.
  • Antioxidant Activity : Thiazolidine derivatives have been shown to exhibit antioxidant properties, potentially protecting cells from oxidative stress.
  • Chemopreventive Properties : Research indicates that this compound may play a role in cancer prevention by modulating signaling pathways associated with tumorigenesis.

Case Studies and Experimental Data

  • Antioxidant and Antibacterial Properties :
    A study highlighted the synthesis of thiazolidine derivatives, including this compound, demonstrating significant antioxidant and antibacterial activities. These properties are attributed to the compound's ability to scavenge free radicals and inhibit microbial growth .
  • Hepatoprotective Effects :
    In a study evaluating various thiazolidine derivatives for their protective effects against acetaminophen-induced hepatotoxicity in mice, this compound exhibited notable hepatoprotective effects. The survival rate of treated animals was significantly higher compared to controls, indicating its potential as a therapeutic agent in liver protection .
  • Chemoprevention in Lung Cancer Models :
    Research involving dietary supplementation of thiazolidine derivatives showed that certain compounds could reduce the incidence of lung tumors induced by carcinogens in animal models. Although specific data on this compound was not provided, its structural analogs demonstrated similar chemopreventive effects .

Comparative Analysis of Biological Activities

Compound TypeBiological ActivityReference
This compoundAntioxidant, hepatoprotective
2-Oxoselenazolidine-4(R)-carboxylic acidChemopreventive in lung cancer models
2-(4-Hydroxy-3-Methoxyphenyl)thiazolidine-4-carboxylic acidAntifungal and antiproliferative

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (4R)-2-Methylthiazolidine-4-carboxylic acid derivatives?

  • Methodological Answer : The synthesis typically involves coupling Boc-protected carboxylic acids with amines using EDCI/HOBT as coupling agents in CH₂Cl₂, followed by Boc deprotection with TFA. For example, derivatives like (2RS,4R)-2-phenylthiazolidine-4-carboxylic acid amides are synthesized in two steps: (1) amide bond formation (yields 35–76%) and (2) purification via silica gel chromatography with hexane/ethyl acetate gradients. Reaction times (6–15 hours) and stoichiometry significantly influence yield .

Q. How are thiazolidine-4-carboxylic acid derivatives characterized structurally?

  • Methodological Answer : Structural confirmation relies on ¹H NMR for stereochemical analysis (e.g., confirming the (4R) configuration) and mass spectrometry (ESI-MS) for molecular weight validation. For instance, (2RS,4R)-2-(4-acetylamino-phenyl)-thiazolidine-4-carboxylic acid derivatives show distinct NMR peaks for aromatic protons (δ 7.2–7.8 ppm) and amide protons (δ 6.5–8.0 ppm), corroborated by MS molecular ion peaks .

Q. What analytical techniques are recommended for detecting this compound in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, as demonstrated in clinical studies for related thiazolidines (e.g., 2-methylthiazolidine-4-carboxylic acid detection in blood). Method optimization includes selecting C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve enantiomers and degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity in these derivatives?

  • Methodological Answer : SAR studies involve systematic modification of the aryl group (e.g., 4-acetylamino-phenyl vs. 3,4,5-trimethoxyphenyl) and amide side chains (e.g., adamantyl vs. fluorenyl). Biological assays (e.g., anticancer activity in vitro/in vivo) are paired with computational docking to identify key interactions. For example, adamantyl derivatives show enhanced activity due to hydrophobic binding pockets .

Q. What factors contribute to variability in synthetic yields of amide derivatives?

  • Methodological Answer : Yield variability (18–73%) arises from:

  • Steric hindrance : Bulky substituents (e.g., anthracen-2-yl) reduce reaction efficiency.
  • Solvent polarity : Polar solvents (DMF) improve solubility but may hinder purification.
  • Purification challenges : Cis/trans alkenylamide isomers (e.g., 3jb vs. 3jc) require gradient chromatography for separation .

Q. How does thiazolidine ring stereochemistry influence stability and reactivity?

  • Methodological Answer : The (4R) configuration enhances ring stability due to reduced steric strain compared to (4S). Vibrational spectroscopy (IR/Raman) reveals that methyl substitution at C2 increases rigidity, while electron-withdrawing groups (e.g., carboxylic acid) destabilize the ring under acidic conditions. Stability studies in buffer solutions (pH 2–9) are critical for drug formulation .

Q. How can contradictory pharmacological data (e.g., in vivo vs. in vitro efficacy) be resolved?

  • Methodological Answer : Discrepancies often stem from metabolic instability or poor bioavailability . Strategies include:

  • Prodrug design : Masking the carboxylic acid group (e.g., ester prodrugs) to improve membrane permeability.
  • Pharmacokinetic profiling : LC-MS/MS quantification of plasma/tissue levels to correlate exposure with efficacy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(4R)-2-Methylthiazolidine-4-carboxylic acid
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